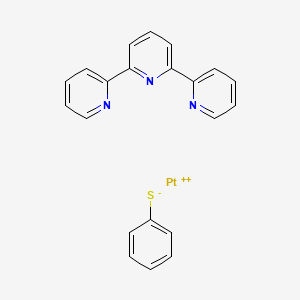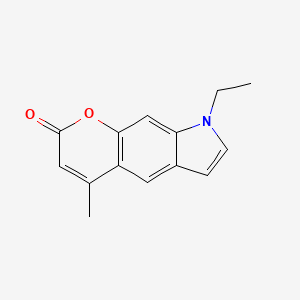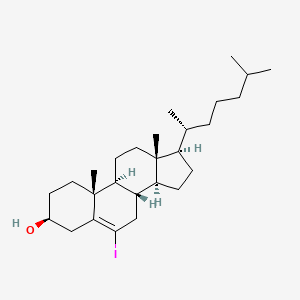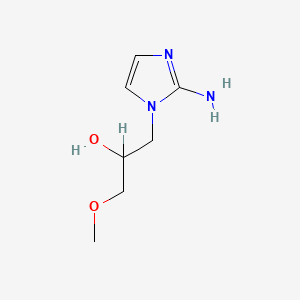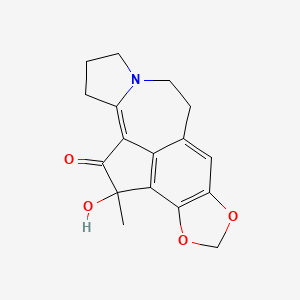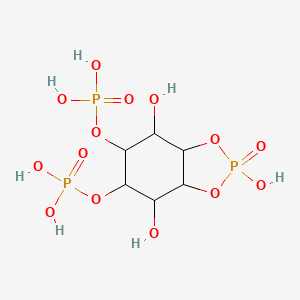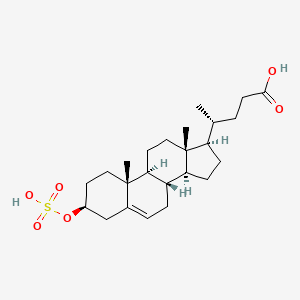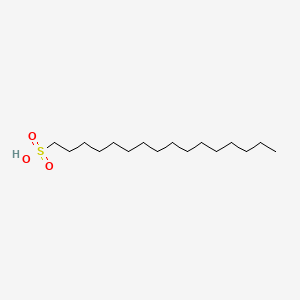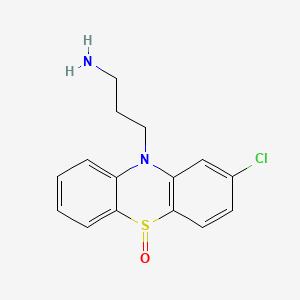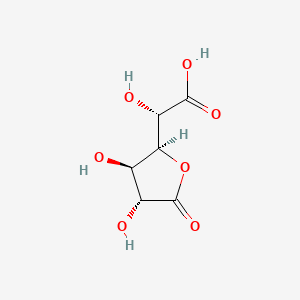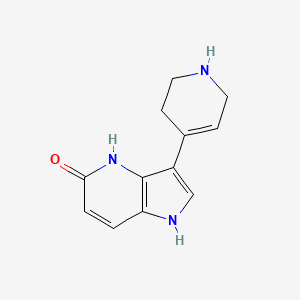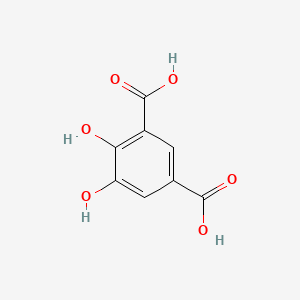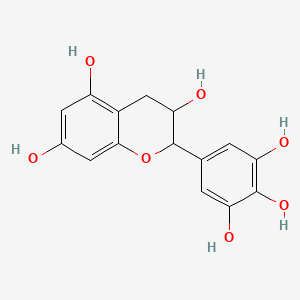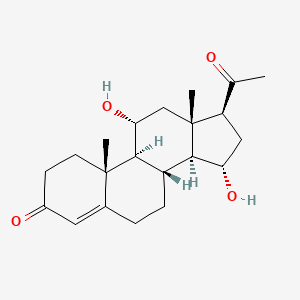
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of various hydroxylated derivatives of corticosterone and related compounds has been explored, which is essential for understanding their structural and functional properties. For instance, the synthesis of 6alpha,17,21- and 6beta,17,21-trihydroxypregn-4-ene-3,20-dione, among others, has been achieved, providing insights into the chemical characteristics of these compounds (Kraan et al., 1993).
Role in Aldosterone Production
- Research has shown that certain steroids like corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) act as precursors in the production of aldosterone, a vital hormone in the regulation of sodium and potassium in the body (Pasqualini, 1964).
Microbial Hydroxylation and Medical Applications
- Microbial transformation of steroids, including the production of 11alpha,15alpha-dihydroxypregn-4-ene-3,20-dione, has been studied for its potential in medical applications, such as inhibiting the α-glucosidase enzyme, which could have implications in treating conditions like diabetes (Choudhary et al., 2007).
Adrenocortical Function and Hormone Analysis
- The study of 11beta,21-dihydroxypregn-4-ene-3,20-dione and related compounds has been crucial in understanding adrenocortical function, especially in newborns. This research helps in assessing adrenocortical biosynthesis and function, which is vital for understanding various endocrine disorders (Klein & Giroud, 1965).
Characterization in Biological Fluids
- The presence and characterization of various pregnene compounds in biological fluids like human cord plasma have been documented, aiding in understanding the physiology and pathology of human development (Branchaud et al., 1969).
properties
CAS RN |
640-33-5 |
|---|---|
Product Name |
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione |
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,15S,17S)-17-acetyl-11,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-11(22)15-9-16(24)18-14-5-4-12-8-13(23)6-7-20(12,2)19(14)17(25)10-21(15,18)3/h8,14-19,24-25H,4-7,9-10H2,1-3H3/t14-,15+,16-,17+,18+,19+,20-,21+/m0/s1 |
InChI Key |
BXGCPPYCSCLHER-LBZTYHDASA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES |
CC(=O)C1CC(C2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Canonical SMILES |
CC(=O)C1CC(C2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



